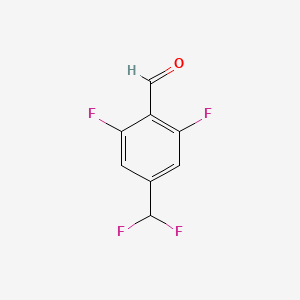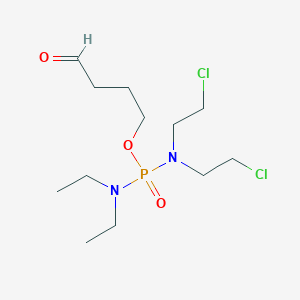
2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-chloro-6-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The dioxolane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
- (2-Bromo-4-chloro-6-fluorophenyl)methanol
Uniqueness
2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to its similar compounds
Eigenschaften
Molekularformel |
C9H7BrClFO2 |
|---|---|
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7BrClFO2/c10-6-3-5(11)4-7(12)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChI-Schlüssel |
KLNKICKFXOGUEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C=C(C=C2Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
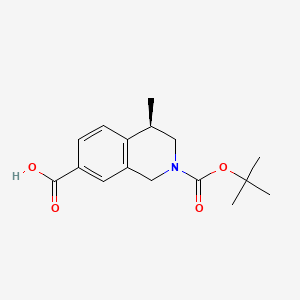
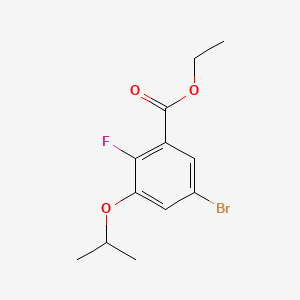
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)

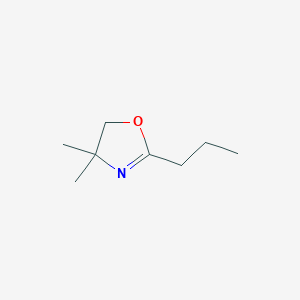

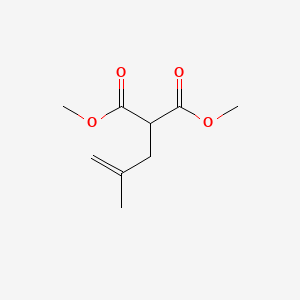
amino}benzoate](/img/structure/B14018028.png)
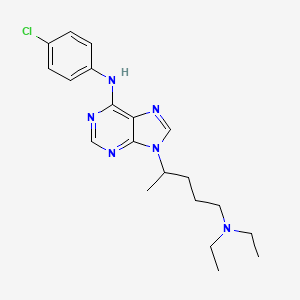
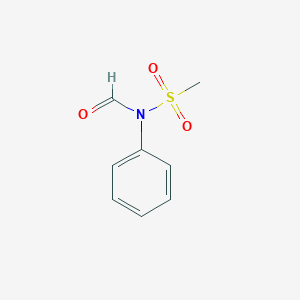
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
